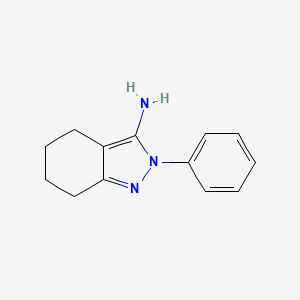
2-(3-ethyloxetan-3-yl)acetaldehyde
Overview
Description
2-(3-ethyloxetan-3-yl)acetaldehyde is an organic compound that features an oxetane ring substituted with an ethyl group and an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyloxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the ethyl and acetaldehyde groups. One common method involves the cyclization of a suitable precursor, such as 3-ethyl-3-hydroxypropionaldehyde, under acidic conditions to form the oxetane ring. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyloxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: (3-Ethyl-oxetan-3-yl)-acetic acid.
Reduction: (3-Ethyl-oxetan-3-yl)-ethanol.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Scientific Research Applications
2-(3-ethyloxetan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-ethyloxetan-3-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(3-Ethyl-oxetan-3-yl)-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
(3-Ethyl-oxetan-3-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(3-Ethyl-oxetan-3-yl)-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
2-(3-ethyloxetan-3-yl)acetaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(3-ethyloxetan-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-7(3-4-8)5-9-6-7/h4H,2-3,5-6H2,1H3 |
InChI Key |
TZONGAPJBLARQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


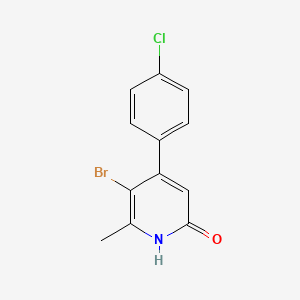

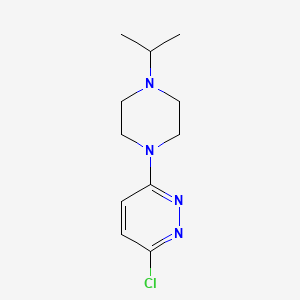
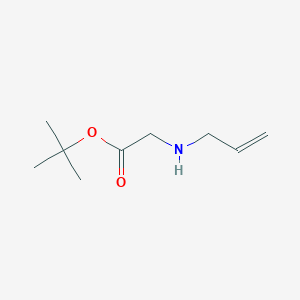

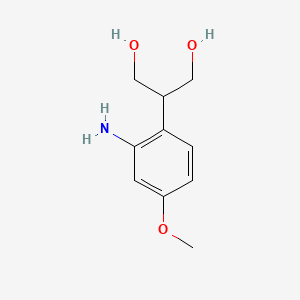
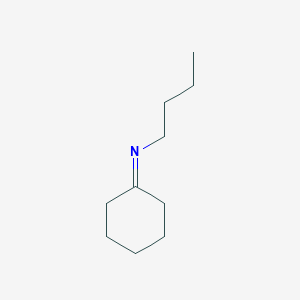

![[(3-Chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B8689027.png)

